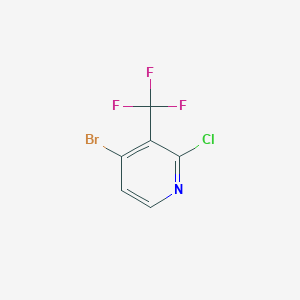

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Description

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name |

4-bromo-2-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSVFHYZDXBXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of trifluoromethylpyridine with bromine and chlorine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities,

Biological Activity

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a compound that has garnered attention for its biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse sources.

The compound has the molecular formula C6H2BrClF3N and a molecular weight of 260.44 g/mol. It is typically synthesized through halogenation reactions involving trifluoromethylpyridine, bromine, and chlorine under specific conditions, often using solvents like dichloromethane and various catalysts to facilitate the process.

Target of Action

This compound is known to interact with various biological targets, including enzymes and proteins involved in critical biochemical pathways. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively.

Biochemical Pathways

The compound has been implicated in several biochemical pathways, particularly those related to cell signaling and metabolism. For instance, it has been shown to modulate the activity of histone deacetylases (HDACs), which are important for gene expression regulation and have therapeutic implications in neurodegenerative diseases like Huntington's disease.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study utilizing the MTT assay demonstrated that certain compounds derived from this pyridine showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like rifampicin .

Anticancer Potential

The compound's derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell growth and survival.

Case Studies

- Inhibition of Mycobacterial Growth : In a study assessing various derivatives against M. tuberculosis, compounds derived from this compound showed MIC values ranging from 9.75 to 12.0 µM, indicating significant inhibitory effects on mycobacterial respiration and growth .

- Histone Deacetylase Inhibition : Another research effort focused on the role of this compound in inhibiting HDACs, which play a crucial role in cancer biology. The findings suggested that the compound could potentially serve as a lead for developing new HDAC inhibitors for cancer therapy.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.